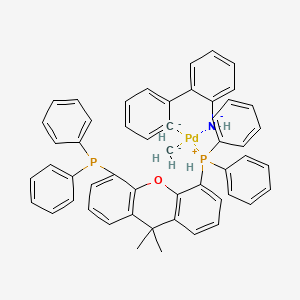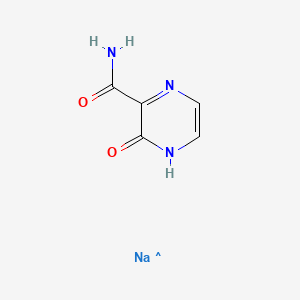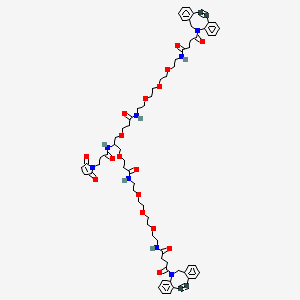
Methyl 2-iodo-4-methyloxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-iodo-4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxylate ester group at the fifth position of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-methyloxazole-5-carboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of 4-methyloxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylate ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized derivatives with different oxidation states.
- Reduced alcohol derivatives .
Applications De Recherche Scientifique
Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biochemistry: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-4-methyloxazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-methyloxazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-iodo-4-methyloxazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H6INO3 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
Clé InChI |
DQWNNHXUEGERQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)



![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)



